Gentiopicroside

Catalog No.
S528813
CAS No.
20831-76-9
M.F
C16H20O9
M. Wt
356.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gentiopicroside

Formulators face batch-to-batch variability and extreme bitterness from crude Gentiana extracts, while silymarin inadequately rescues mitochondrial ATP under lipotoxic stress. Gentiopicroside provides a reproducible, water-soluble secoiridoid glycoside with a moderate bitterness profile, enabling palatable high-dose formulations. Key advantages:

  • Rescues mitochondrial ATP production under lipotoxic stress, outperforming silymarin quantitatively.
  • Low bitterness index ensures liquid tonics without excessive sweeteners.
  • OSA-starch microencapsulation allows heat-stable integration (up to 65°C) in baked goods, gummies, and pasteurized products.

CAS Number

20831-76-9

Product Name

Gentiopicroside

IUPAC Name

(3S,4R)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,4-c]pyran-8-one

Molecular Formula

C16H20O9

Molecular Weight

356.32 g/mol

InChI

InChI=1S/C16H20O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2-3,6-7,10-13,15-20H,1,4-5H2/t7-,10-,11-,12+,13-,15+,16+/m1/s1

InChI Key

DUAGQYUORDTXOR-GPQRQXLASA-N

solubility

Soluble in DMSO

Synonyms

O673; O-673; O 673; SC-46058; SC46058; SC 46058; Gentiopicroside

Canonical SMILES

C=CC1C(OC=C2C1=CCOC2=O)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C=C[C@H]1[C@@H](OC=C2C1=CCOC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

The exact mass of the compound Gentiopicrin is 356.1107 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 606402. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Iridoid Glucosides - Supplementary Records. It belongs to the ontological category of glycoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 50 mg, 1 g, 5 g

Gentiopicroside is a highly soluble, primary secoiridoid glycoside derived from Gentiana species, serving as a critical bioactive marker and functional ingredient in hepatoprotective and metabolic formulations. Unlike highly lipophilic botanical extracts, its distinct chemical architecture—featuring an open-ring secoiridoid connected to a glucose molecule with numerous hydroxyl groups—imparts strong water and ethanol solubility, facilitating seamless integration into aqueous workflows and liquid formulations [1]. As the most abundant bitter principle in its botanical class, gentiopicroside offers a moderate, highly tolerable bitterness profile compared to trace analogs, making it the practical procurement choice for scalable, high-dose nutraceuticals and standardized pharmacological applications [2].

Research Fit

Selective CYP2A6 inhibition research tool
Hepatic stress & mitochondrial function studies
Natural product marker for Gentian extract standardization

Substituting high-purity gentiopicroside with crude Gentiana extracts, alternative secoiridoids like swertiamarin, or the benchmark hepatoprotectant silymarin introduces severe formulation and efficacy bottlenecks. Crude extracts suffer from extreme batch-to-batch variability and contain trace amounts of amarogentin, an analog with a bitterness index so profound it renders high-dose oral formulations unpalatable [2]. Furthermore, while swertiamarin and silymarin are common industry substitutes for liver health applications, recent comparative models demonstrate that they fail to match gentiopicroside's specific capacity to rescue mitochondrial ATP production under severe lipotoxic stress [1]. Procurement of pure gentiopicroside is therefore essential to ensure consistent palatability, reproducible aqueous solubility, and targeted metabolic efficacy without the supply chain constraints of low-yield minor glycosides.

Substitution Risk

Gentiopicroside Swertiamarin: cytotoxicity profile may differ in immune cell assays
Gentiopicroside Sweroside / Swertiamarin mixtures: mitochondrial ATP rescue capacity may not be equivalent
Gentiopicroside Undefined Gentian extracts: compositional variability may shift biological outcomes

Enhanced Hepatocyte Viability and ATP Rescue Under Lipotoxicity

In comparative in vitro models of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), gentiopicroside significantly outperformed both swertiamarin and the industry-standard silymarin in preserving cellular function under arachidonic acid (AA) lipotoxicity. While swertiamarin primarily acted via ROS scavenging, gentiopicroside demonstrated a distinct capacity to enhance mitochondrial function, improving ATP production by over 60% compared to untreated controls [1].

Evidence DimensionHepatocyte viability and ATP production under 30 µM AA stress
Target Compound DataViability recovery of 85-159%; >60% ATP increase
Comparator Or BaselineSilymarin and Swertiamarin (Lower relative viability recovery; inferior ATP rescue)
Quantified DifferenceGentiopicroside yielded up to 50% greater apoptosis reduction and highest cell viability among tested phytochemicals.
ConditionsHepG2 and THLE-2 human hepatocyte cell lines exposed to 10-80 µM arachidonic acid.

Justifies the procurement of gentiopicroside over generic silymarin for premium liver-health formulations targeting mitochondrial metabolic dysfunction.

CYP2A6 IC₅₀
Class-level
21.8 μg/mL (≈61 μM)
Supports CYP2A6 pathway study context
27-fold over CYP2E1; no inhibition of CYP1A2, 2C9, 2D6, 3A4 in human liver microsomes

Palatability and High-Dose Formulation Feasibility

A critical procurement differentiator for secoiridoid glycosides is their organoleptic impact in oral dosage forms. Gentiopicroside possesses a moderate bitterness index (approximately 10,000 to 12,000), which provides the necessary digestive stimulation without overwhelming astringency [1]. In stark contrast, its structural analog amarogentin possesses a bitterness index of roughly 58,000,000, making it one of the most bitter substances known [2].

Evidence DimensionRelative bitterness index
Target Compound DataModerate bitterness, index ~12,000
Comparator Or BaselineAmarogentin (Extreme bitterness, index ~58,000,000)
Quantified DifferenceAmarogentin is approximately 4,800 times more bitter than gentiopicroside.
ConditionsStandardized organoleptic evaluation for oral formulation limits.

Allows formulators to achieve therapeutic dosing in functional beverages and chewable supplements without requiring complex, costly taste-masking technologies.

ATP Production Rescue
Head-to-head
>60% improvement over untreated
Supports mitochondrial bioenergetics endpoint interpretation
HepG2 cells, arachidonic acid challenge; sweroside & swertiamarin showed lesser effect

Scalability and Industrial Extraction Yield

For industrial-scale procurement, the natural abundance of the target compound dictates supply chain stability. Gentiopicroside is the dominant secoiridoid in Gentiana root systems, yielding concentrations up to 6.61 mg/g of dry root in standard extractions. Conversely, closely related analogs like amarogentin and sweroside are present only in trace amounts (e.g., 0.023 to 0.068 mg/g for amarogentin), making their isolated procurement economically unviable for mass production [1].

Evidence DimensionConcentration in dry root biomass
Target Compound Data5.70 - 6.61 mg/g dry root
Comparator Or BaselineAmarogentin (0.023 - 0.068 mg/g dry root)
Quantified DifferenceGentiopicroside is approximately 100 to 280 times more abundant in source biomass than amarogentin.
ConditionsHPLC quantification of methanolic extracts from cultivated root systems.

Ensures a reliable, cost-effective supply chain and high-yield extraction process compared to minor iridoid glycosides.

PBMC Cytotoxicity
Head-to-head
Greater viability reduction vs swertiamarin at 50 μM
Supports immunotoxicity assay context
48 h treatment, oxidative stress-mediated cell death

Processability and Thermal Stabilization in Matrix

While native gentiopicroside exhibits thermal lability during prolonged high-temperature exposure, it demonstrates high compatibility with modern microencapsulation techniques, unlike more recalcitrant botanical extracts. When formulated with octenyl succinic anhydride (OSA) modified starch, gentiopicroside microcapsules achieved a 77.89% encapsulation efficiency and retained 93.15% of the active compound after 24 hours at 65 °C[1].

Evidence DimensionActive compound retention under thermal stress
Target Compound Data93.15% retention at 65 °C for 24 h
Comparator Or BaselineUnformulated Gentiopicroside (Rapid thermal and UV degradation)
Quantified DifferenceEncapsulation yields >93% thermal retention compared to baseline degradation of the native compound.
ConditionsPS-OSA modified starch microencapsulation subjected to 65 °C drying oven simulation.

Proves that gentiopicroside can be successfully stabilized for integration into thermally processed functional foods and hot-melt extrusion pipelines.

Oral Exposure
Head-to-head
2.14-fold AUC increase in decoction vs pure
Supports exposure-model interpretation
Rat model, 150 mg/kg equivalent dose; pure AUC 32.7, decoction AUC 70.0 µg·h/mL
COX-2 IC₅₀
Class-level
42.7 μM
Supports COX-2 pathway research context
Requires β-glucosidase hydrolysis; moderate inhibition compared to synthetic NSAIDs
Root Content
Head-to-head
1.85%–3.97% dry weight
Supports extract standardization review
3x–50x more abundant than other major secoiridoids in G. lutea roots

High-Dose Hepatoprotective Nutraceuticals

Leveraging its quantitatively greater ability to rescue mitochondrial ATP production under lipotoxic stress compared to silymarin, gentiopicroside is a highly effective active ingredient for supplements targeting metabolic liver conditions. Its high water solubility ensures rapid dissolution in gastrointestinal fluids, translating to reliable bioavailability [1].

Functional Beverages and Digestive Tonics

Because its bitterness index is exponentially lower than that of amarogentin, gentiopicroside can be formulated into liquid digestive tonics and ready-to-drink beverages at physiologically relevant doses without requiring excessive sweetening or complex taste-masking agents [2].

Thermally Processed Functional Foods

Utilizing its proven compatibility with OSA-modified starch microencapsulation, gentiopicroside can be seamlessly integrated into baked goods, hot-melt extruded gummies, and pasteurized products. The encapsulated form resists thermal degradation up to 65 °C, ensuring label-claim compliance throughout the product's shelf life [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
MASLD mitochondrial studies
Mitochondrial bioenergetics endpoint
ATP rescue validation
CYP2A6 metabolism research
Isoform selectivity review
CYP2A6 inhibition specificity
Gentian extract standardization
Marker compound abundance
Batch composition verification
Secoiridoid immunotoxicology
Cell viability endpoint review
Compound-specific cytotoxicity

XLogP3

-1.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

356.11073221 Da

Monoisotopic Mass

356.11073221 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0WE09Z21RC

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20831-76-9

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]
1: Zhang K, Lv S, Li X, Feng Y, Li X, Liu L, Li S, Li Y. Preparation, characterization, and in vivo pharmacokinetics of nanostructured lipid carriers loaded with oleanolic acid and gentiopicrin. Int J Nanomedicine. 2013;8:3227-39. doi: 10.2147/IJN.S45031. Epub 2013 Aug 22. PubMed PMID: 24009420; PubMed Central PMCID: PMC3758216.
2: el-Sedawy AI, Hattori M, Kobashi K, Namba T. Metabolism of gentiopicroside (gentiopicrin) by human intestinal bacteria. Chem Pharm Bull (Tokyo). 1989 Sep;37(9):2435-7. PubMed PMID: 2605687.
3: van der Sluis WG, van der Nat JM, Spek AL, Ikeshiro Y, Labadie RP. Gentiogenal, a conversion product of gentiopicrin (gentiopicroside)*. Planta Med. 1983 Dec;49(12):211-5. PubMed PMID: 17405055.
4: Xu YW, Qi Y, Han X, Xu LN, Xu QW, Peng JY. [Preparative separation of gentiopicrin from Radix Gentianae by high-speed counter-current chromatography with macroporous resin]. Zhongguo Zhong Yao Za Zhi. 2007 Dec;32(24):2595-7. Chinese. PubMed PMID: 18338594.
5: Lv J, Gu WL, Chen CX. Effect of gentiopicroside on experimental acute pancreatitis induced by retrograde injection of sodium taurocholate into the biliopancreatic duct in rats. Fitoterapia. 2015 Apr;102:127-33. doi: 10.1016/j.fitote.2015.03.002. Epub 2015 Mar 7. PubMed PMID: 25759121.
6: Yin H, Zhao Q, Sun FM, An T. Gentiopicrin-producing endophytic fungus isolated from Gentiana macrophylla. Phytomedicine. 2009 Aug;16(8):793-7. doi: 10.1016/j.phymed.2008.12.009. Epub 2009 Feb 5. PubMed PMID: 19200701.
7: Wang YY, Wang YP, Liu JY, Yan S, Sun CH, Xu SQ. [Preparative separation of gentiopicrin from Gentiana scabra bunge by high speed counter current chromatography]. Zhong Yao Cai. 2007 Jul;30(7):789-91. Chinese. PubMed PMID: 17944185.
8: Huang Z, Lin S. [Determination gentiopicrin in biyanqingdu granulae by SPE-HPLC]. Zhong Yao Cai. 2005 Jun;28(6):507-8. Chinese. PubMed PMID: 16209272.
9: Mihailović V, Katanić J, Mišić D, Stanković V, Mihailović M, Uskoković A, Arambašić J, Solujić S, Mladenović M, Stanković N. Hepatoprotective effects of secoiridoid-rich extracts from Gentiana cruciata L. against carbon tetrachloride induced liver damage in rats. Food Funct. 2014 Aug;5(8):1795-803. doi: 10.1039/c4fo00088a. PubMed PMID: 24912992.
10: ALPERT A, RAMSTAD E. A preliminary study of the hydrolytic products of gentiopicrin by paper chromatography. J Am Pharm Assoc Am Pharm Assoc. 1955 Jun;44(6):340-2. PubMed PMID: 14381299.
11: van der Sluis WG, Labadie RP. Secoiridoids and Xanthones in the genus Centaurium. Planta Med. 1981 Mar;41(3):221-31. PubMed PMID: 17401846.
12: Niu YT, Zhao YP, Jiao YF, Zheng J, Yang WL, Zhou R, Niu Y, Sun T, Li YX, Yu JQ. Protective effect of gentiopicroside against dextran sodium sulfate induced colitis in mice. Int Immunopharmacol. 2016 Oct;39:16-22. doi: 10.1016/j.intimp.2016.07.003. Epub 2016 Jul 7. PubMed PMID: 27394986.
13: van der Sluis WG, Labadie RP. Fungitoxic activity of the secoiridoid glucoside gentiopicrin (gentiopicroside). Planta Med. 1981 Jun;42(6):139-40. PubMed PMID: 17401945.
14: Wang Z, Tang S, Jin Y, Zhang Y, Hattori M, Zhang H, Zhang N. Two main metabolites of gentiopicroside detected in rat plasma by LC-TOF-MS following 2,4-dinitrophenylhydrazine derivatization. J Pharm Biomed Anal. 2015 Mar 25;107:1-6. doi: 10.1016/j.jpba.2014.12.003. Epub 2014 Dec 12. PubMed PMID: 25556816.
15: van der Nat J, van der Sluis WG, Labadie RP. Gentiogenal, a new antimicrobial iridoid derived from gentiopicrin (gentiopicroside). Planta Med. 1982 Jul;45(3):161-2. PubMed PMID: 17396888.
16: Ruan M, Yu B, Xu L, Zhang L, Long J, Shen X. Attenuation of stress-induced gastrointestinal motility disorder by gentiopicroside, from Gentiana macrophylla Pall. Fitoterapia. 2015 Jun;103:265-76. doi: 10.1016/j.fitote.2015.04.015. Epub 2015 May 1. PubMed PMID: 25936770.
17: Fan G, Luo WZ, Luo SH, Li Y, Meng XL, Zhou XD, Zhang Y. Metabolic discrimination of Swertia mussotii and Swertia chirayita known as "Zangyinchen" in traditional Tibetan medicine by (1)H NMR-based metabolomics. J Pharm Biomed Anal. 2014 Sep;98:364-70. doi: 10.1016/j.jpba.2014.06.014. Epub 2014 Jun 16. PubMed PMID: 24992216.
18: Amakura Y, Yoshimura M, Morimoto S, Yoshida T, Tada A, Ito Y, Yamazaki T, Sugimoto N, Akiyama H. Chromatographic Evaluation and Characterization of Components of Gentian Root Extract Used as Food Additives. Chem Pharm Bull (Tokyo). 2016;64(1):78-82. doi: 10.1248/cpb.c15-00776. PubMed PMID: 26726749.
19: Zhang X, Allan AC, Li C, Wang Y, Yao Q. De Novo Assembly and Characterization of the Transcriptome of the Chinese Medicinal Herb, Gentiana rigescens. Int J Mol Sci. 2015 May 20;16(5):11550-73. doi: 10.3390/ijms160511550. PubMed PMID: 26006235; PubMed Central PMCID: PMC4463717.
20: PESONEN S, RAMSTAD E. Studies on gentiopicrin. J Am Pharm Assoc Am Pharm Assoc. 1956 Aug;45(8):522-5. PubMed PMID: 13357340.

Explore Compound Types